molecular formula C18H20F3NO B1385293 N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline CAS No. 1040685-34-4

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline

Cat. No. B1385293
CAS RN: 1040685-34-4
M. Wt: 323.4 g/mol
InChI Key: SPELREZFZSLNPB-UHFFFAOYSA-N
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Description

“N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C18H20F3NO . It has a molecular weight of 323.36 . This compound is used for proteomics research .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 323.36 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Synthesis and Characterization :

    • N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline and similar compounds are synthesized for various research purposes. For example, Sergii A. Trofymchuk et al. (2015) conducted a study on the synthesis of isomeric (3,3,3-trifluoropropyl)anilines, which are closely related to the subject compound, using nitrobenzaldehydes and other reactants (Trofymchuk, Bezdudny, Pustovit, & Mykhailiuk, 2015).
  • Structural Studies :

    • Detailed structural investigations are carried out on related compounds. C. Glidewell et al. (2002) explored the supramolecular aggregation patterns of isomeric compounds like 2-iodo-N-(3-nitrobenzyl)aniline, which provides insights into the structural behavior of similar trifluoromethyl anilines (Glidewell, Low, Skakle, Wardell, & Wardell, 2002).
  • Photochemistry and Photophysical Properties :

    • Studies on the photochemical properties of related aniline derivatives have been conducted. For instance, Hiroyuki Ohta and Katsumi Tokumaru (1975) examined the photochemistry of N-(4-Dimethylaminobenzylidene)aniline, highlighting the photophysical behavior that can be analogous to this compound (Ohta & Tokumaru, 1975).
  • Application in Electron Transport Materials :

    • Anilines like this compound are studied for their potential use in electrophotography. M. Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines and assessed their effectiveness as electron transport materials, providing a context for the application of similar trifluoromethyl anilines in electronic devices (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
  • Antimicrobial and Biological Activities :

    • Research into the biological and antimicrobial activities of aniline derivatives, which may include compounds like this compound, has been conducted. For example, Nazish Qurban et al. (2020) synthesized metal complexes with aniline derivatives and evaluated their antibacterial and antifungal properties (Qurban, Shahid, Riaz, Waseem, & Batool, 2020).

Mechanism of Action

The mechanism of action of “N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline” is not specified in the available resources. As it is used for proteomics research , it might interact with proteins or other biological molecules, but the exact mechanism would depend on the specific context of the research.

Future Directions

The future directions for “N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline” are not specified in the available resources. Given its use in proteomics research , it may continue to be used in this field, potentially contributing to new discoveries and advancements.

properties

IUPAC Name

N-[[3-(2-methylpropoxy)phenyl]methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-13(2)12-23-17-8-3-5-14(9-17)11-22-16-7-4-6-15(10-16)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPELREZFZSLNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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